REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH3:11][N:12]=[C:13]=[S:14].C([O-])(O)=O.[Na+].Cl>CC(O)C.O>[CH3:11][N:12]1[C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[N:9][NH:10][C:13]1=[S:14] |f:2.3|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)NN
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to r.t.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed o.n
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
the title compound, 13.1 g (93%), was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
CN1C(NN=C1C=1C=NC=CC1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |